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Compound of Interest

Compound Name: Diphenyltin

Cat. No.: B089523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel diphenyltin derivatives, focusing

on their synthesis, characterization, and promising applications in the realm of drug

development. The document summarizes key quantitative data, details experimental

methodologies, and visualizes complex biological and experimental processes to facilitate a

comprehensive understanding of this emerging class of compounds.

Introduction: The Resurgence of Organotin
Compounds in Medicinal Chemistry
Organotin compounds, particularly diphenyltin(IV) derivatives, are experiencing a resurgence

of interest within the scientific community due to their potent biological activities.[1] Historically

utilized as biocides, recent advancements have highlighted their potential as effective

anticancer and anti-inflammatory agents.[2][3] The versatility of the tin atom allows for the

coordination with a wide array of ligands, leading to the synthesis of novel derivatives with

diverse structural motifs and enhanced therapeutic properties. This guide focuses on recent

developments in the synthesis of diphenyltin(IV) complexes with ligands such as

dithiocarbamates, Schiff bases, and carboxylates, and elucidates their mechanisms of action.
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The synthesis of novel diphenyltin derivatives typically involves the reaction of a

diphenyltin(IV) precursor, such as diphenyltin(IV) dichloride or oxide, with a specific ligand.

The choice of ligand is crucial as it significantly influences the physicochemical properties and

biological activity of the resulting complex.

Synthesis of Diphenyltin(IV) Dithiocarbamate
Complexes
A common method for the synthesis of dithiocarbamate ligands is the reaction of a secondary

amine with carbon disulfide in the presence of a base.[4] The resulting dithiocarbamate salt can

then be reacted with a diphenyltin(IV) halide.

Experimental Protocol: Synthesis of Diphenyltin(IV) N-methyl-N-hydroxyethyldithiocarbamate

This protocol is adapted from the procedure described by Bobinihi et al.[3]

A mixture of N-methyl-N-ethanolamine (0.01 mol), cold ammonium hydroxide (0.01 mol), and

cold carbon disulfide (0.01 mol) is reacted in a 250 mL round-bottom flask for 4 hours in an

ice bath with continuous stirring.

A solution of a diphenyltin(IV) derivative (0.005 mol) in 20 mL of cold ethanol is added to the

stirring mixture.

The reaction mixture is stirred for an additional hour.

The resulting precipitate, a slightly yellow solid, is collected by filtration.

The product is washed with cold ethanol and dried under vacuum.[3]

Characterization Techniques
The synthesized diphenyltin derivatives are extensively characterized using a variety of

spectroscopic and analytical techniques to confirm their structure and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the coordination of the

ligand to the tin atom by observing shifts in the characteristic vibrational frequencies of

functional groups like C=N, C-S, and the appearance of Sn-S and Sn-C bonds.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:1H, 13C, and 119Sn NMR are employed

to elucidate the structure of the complexes in solution.[3]

X-ray Crystallography: Provides definitive information about the solid-state molecular

structure, including bond lengths, bond angles, and the coordination geometry around the tin

atom.[6]

Elemental Analysis: Determines the elemental composition (C, H, N, S) of the synthesized

compounds to verify their empirical formula.[6]

Biological Activity and Mechanism of Action
Novel diphenyltin derivatives have demonstrated significant cytotoxic activity against a range

of human cancer cell lines, often with IC50 values in the micromolar to nanomolar range.[2][7]

Their primary mechanism of action involves the induction of apoptosis and cell cycle arrest in

cancer cells.

Cytotoxicity Data
The cytotoxic efficacy of various diphenyltin derivatives has been evaluated against several

cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a measure of the

potency of a compound in inhibiting biological or biochemical functions.
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Compound Class Cancer Cell Line IC50 (µM) Reference

Diphenyltin(IV)

dithiocarbamates

Jurkat E6.1 (T-cell

leukemia)
1.05 - 1.45 [2]

CCRF-CEM (T-

lymphoblastic

leukemia)

0.18 - 3.10 [7]

HT-29 (Colon

adenocarcinoma)
2.36 [6]

Diphenyltin(IV) with 2-

quinolone ligands

HCT116 (Colorectal

carcinoma)
0.1 - 3.7

Diphenyltin(IV) N-

methyl-N-

hydroxyethyldithiocarb

amate

Caco-2 (Colorectal

adenocarcinoma)
> 50 [3]

Induction of Apoptosis
A significant body of evidence suggests that diphenyltin derivatives induce cancer cell death

through apoptosis, a form of programmed cell death.[2][7] Morphological changes

characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of

apoptotic bodies, have been observed in cells treated with these compounds.[8]

The apoptotic pathway induced by diphenyltin compounds is often caspase-dependent.[9]

Caspases are a family of protease enzymes that play an essential role in the execution phase

of apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases

(e.g., caspase-3) is a hallmark of this process.[10][11] Furthermore, studies have indicated the

involvement of the mitochondrial (intrinsic) pathway, characterized by changes in the ratio of

Bax/Bcl-2 proteins, leading to the release of cytochrome c and subsequent caspase activation.

[12]
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Figure 1: Simplified signaling pathway of apoptosis induced by diphenyltin derivatives.

Cell Cycle Arrest
In addition to inducing apoptosis, diphenyltin derivatives have been shown to cause cell cycle

arrest at various phases (G0/G1, S, and G2/M), thereby inhibiting the proliferation of cancer
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cells.[2][7] The specific phase of arrest can depend on the structure of the diphenyltin
compound and the type of cancer cell.[2]

Experimental Protocols for Biological Evaluation
The biological activity of novel diphenyltin derivatives is typically assessed through a series of

in vitro assays.

Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay used to assess cell metabolic activity and, by inference, cell viability.[13]

Experimental Protocol: MTT Assay

This protocol is a generalized procedure based on common laboratory practices.[14][15][16]

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate

overnight to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the diphenyltin
derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated

cells as a negative control and a known cytotoxic agent as a positive control.

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C.[13] During this time, viable cells with active mitochondria will reduce the

yellow MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(typically between 570 and 590 nm) using a microplate reader.[13]

Data Analysis: The absorbance values are proportional to the number of viable cells.

Calculate the percentage of cell viability for each concentration of the compound relative to

the untreated control. The IC50 value is then determined from the dose-response curve.
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Figure 2: General workflow for the MTT cell viability assay.
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Conclusion and Future Perspectives
Novel diphenyltin derivatives represent a promising class of compounds with significant

potential for the development of new anticancer therapies. Their ability to be readily

synthesized and functionalized allows for the fine-tuning of their biological activity. The

induction of apoptosis and cell cycle arrest in cancer cells are key mechanisms contributing to

their cytotoxicity.

Future research should focus on elucidating the specific molecular targets of these compounds

to better understand their mechanism of action and to design more selective and potent

derivatives. In vivo studies are also crucial to evaluate the efficacy and safety of these

compounds in preclinical models. The continued exploration of novel diphenyltin derivatives

holds great promise for expanding the arsenal of anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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